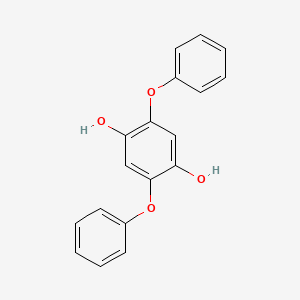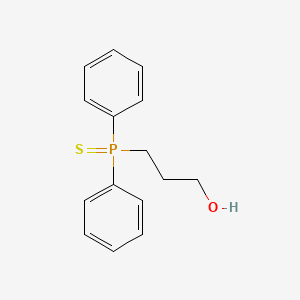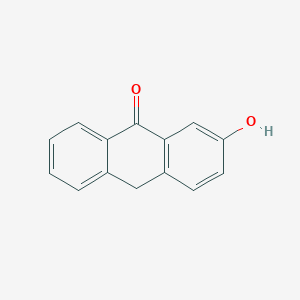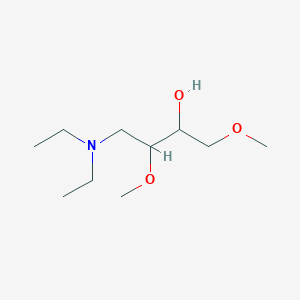![molecular formula C25H20BNO2 B14740130 2-{(E)-[(2-Hydroxyphenyl)imino]methyl}phenyl diphenylborinate CAS No. 5610-95-7](/img/structure/B14740130.png)
2-{(E)-[(2-Hydroxyphenyl)imino]methyl}phenyl diphenylborinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{(E)-[(2-Hydroxyphenyl)imino]methyl}phenyl diphenylborinate is a Schiff base compound that has garnered attention due to its unique structural and chemical properties Schiff bases are compounds containing a C=N bond (azomethine group) and are typically synthesized from the condensation of primary amines and carbonyl compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(E)-[(2-Hydroxyphenyl)imino]methyl}phenyl diphenylborinate typically involves the reaction of salicylaldehyde with 2-aminophenol in the presence of a suitable solvent such as ethanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the Schiff base. The reaction can be represented as follows:
Salicylaldehyde+2-Aminophenol→2-(E)-[(2-Hydroxyphenyl)imino]methylphenyl diphenylborinate
The reaction is usually carried out in ethanol, and the mixture is refluxed for several hours to ensure complete conversion. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve advanced techniques such as column chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{(E)-[(2-Hydroxyphenyl)imino]methyl}phenyl diphenylborinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the azomethine group to an amine.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Ethers, esters, and other substituted products.
Scientific Research Applications
2-{(E)-[(2-Hydroxyphenyl)imino]methyl}phenyl diphenylborinate has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of sensors and materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-{(E)-[(2-Hydroxyphenyl)imino]methyl}phenyl diphenylborinate involves its ability to form complexes with metal ions. The azomethine nitrogen and phenolic oxygen atoms act as donor sites, coordinating with metal ions to form stable complexes. These complexes can exhibit various catalytic, electronic, and biological activities depending on the nature of the metal ion and the specific application.
Comparison with Similar Compounds
Similar Compounds
- 2-{(E)-[(2-Hydroxyphenyl)imino]methyl}phenol
- 2-{(E)-[(3-{[(E)-(2-Hydroxyphenyl)methylidene]amino}phenyl)imino]methyl}phenol
Uniqueness
2-{(E)-[(2-Hydroxyphenyl)imino]methyl}phenyl diphenylborinate is unique due to the presence of the diphenylborinate group, which imparts distinct electronic and steric properties. This makes it particularly suitable for applications in nonlinear optical technologies and as a ligand in coordination chemistry.
Properties
CAS No. |
5610-95-7 |
|---|---|
Molecular Formula |
C25H20BNO2 |
Molecular Weight |
377.2 g/mol |
IUPAC Name |
2-[(2-diphenylboranyloxyphenyl)methylideneamino]phenol |
InChI |
InChI=1S/C25H20BNO2/c28-24-17-9-8-16-23(24)27-19-20-11-7-10-18-25(20)29-26(21-12-3-1-4-13-21)22-14-5-2-6-15-22/h1-19,28H |
InChI Key |
HIEUGCNYUYVKKU-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=CC=C1)(C2=CC=CC=C2)OC3=CC=CC=C3C=NC4=CC=CC=C4O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl (3Z)-2-cyano-3-[(4-methylphenyl)imino]-4,4-diphenylbutanoate](/img/structure/B14740056.png)
![1-Nitro-3-[(2-oxo-3-indolinylidene)amino]guanidine](/img/structure/B14740063.png)
![3,9-Diethyl-3,9-dimethyl-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14740084.png)
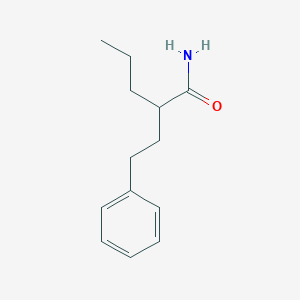
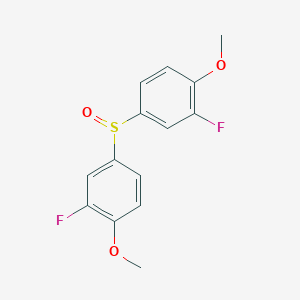
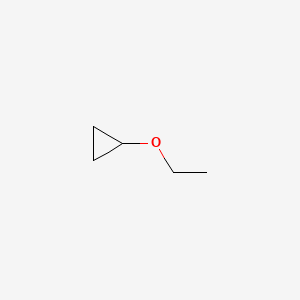
![(2Z,7Z,11Z,17Z)-2,21,22,23,24-Pentaazapentacyclo[16.2.1.1~3,6~.1~8,11~.1~13,16~]tetracosa-1(21),2,4,6(24),7,9,11,13,15,17,19-undecaene](/img/structure/B14740109.png)
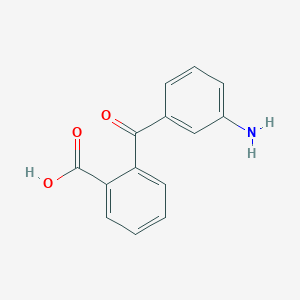
![2,2'-[(3-Methyl-3-nitrobutyl)imino]diacetic acid](/img/structure/B14740120.png)
